molecular formula C9H17NS B3143218 3-Isothiocyanatooctane CAS No. 519169-06-3

3-Isothiocyanatooctane

Cat. No.: B3143218
CAS No.: 519169-06-3
M. Wt: 171.31 g/mol
InChI Key: IUOQCUQCXBFNRI-UHFFFAOYSA-N
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Description

3-Isothiocyanatooctane is an organic compound with the molecular formula C₉H₁₇NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatooctane can be synthesized through various methods. One common approach involves the reaction of octylamine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, under moderate heating .

Industrial Production Methods: Industrial production of this compound often employs the thiophosgene method due to its efficiency and high yield. this method requires careful handling of toxic reagents and by-products. Recent advancements have focused on more sustainable and less hazardous methods, such as the use of elemental sulfur and benign solvents .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatooctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-isothiocyanatooctane involves its interaction with biological molecules through the isothiocyanate group. This group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation . The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) is a key pathway through which isothiocyanates exert their antioxidative and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 3-Isothiocyanatooctane is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other isothiocyanates. This structural difference can influence its reactivity and biological activity, making it suitable for specific applications where other isothiocyanates may not be as effective .

Properties

IUPAC Name

3-isothiocyanatooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-5-6-7-9(4-2)10-8-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQCUQCXBFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318829
Record name Octane, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519169-06-3
Record name Octane, 3-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519169-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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